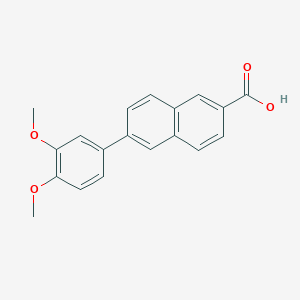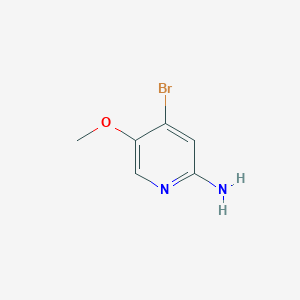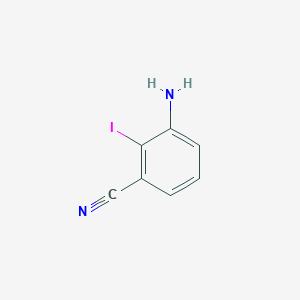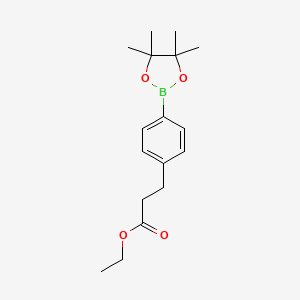
Ethyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate
Vue d'ensemble
Description
Ethyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate is a chemical compound with the molecular formula C11H21BO4 . It is related to (E)-ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate .
Molecular Structure Analysis
The molecular structure of this compound includes a boron atom within a dioxaborolane ring, which is attached to a phenyl group and a propanoate group . The exact 3D structure is not provided in the available resources.Physical And Chemical Properties Analysis
This compound has a molecular weight of 228.10 g/mol . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, hydrogen bond acceptor count, rotatable bond count, polar surface area, polarizability, and molar volume are also provided .Applications De Recherche Scientifique
Synthesis and Characterization : This compound is often used as an intermediate in the synthesis of complex organic compounds. Studies have focused on its synthesis, crystal structure, and detailed characterization through techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. For example, Huang et al. (2021) synthesized similar boric acid ester intermediates and analyzed their structures using these techniques (Huang et al., 2021).
Molecular Structure and Theoretical Studies : Density Functional Theory (DFT) is often used to calculate the molecular structure of these compounds, providing insights into their conformation and electronic properties. For instance, Wu et al. (2021) conducted a study where the molecular structure optimized by DFT was consistent with the crystal structure determined by X-ray single crystal diffraction (Wu et al., 2021).
Materials Science Applications : This compound and its derivatives are used in the development of materials, particularly in the field of electron transport materials. Xiangdong et al. (2017) developed a synthesis process for an electron transport material using a related compound, demonstrating its potential applications in material sciences (Xiangdong et al., 2017).
Biological and Chemical Sensing : Certain derivatives of this compound have been explored for their potential in biological and chemical sensing. For example, Fu et al. (2016) studied a derivative for hydrogen peroxide vapor detection, indicating its use in sensitive detection technologies (Fu et al., 2016).
Pharmaceutical Research : There is also interest in the use of this compound in pharmaceutical research, particularly in the synthesis of compounds with potential medicinal applications. Jing (2011) synthesized derivatives for exploring antitumor activities (Jing, 2011).
Propriétés
IUPAC Name |
ethyl 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BO4/c1-6-20-15(19)12-9-13-7-10-14(11-8-13)18-21-16(2,3)17(4,5)22-18/h7-8,10-11H,6,9,12H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWEASIMQUAROOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCC(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

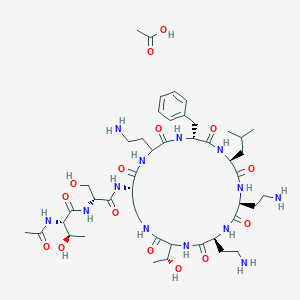
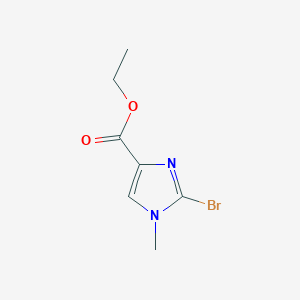
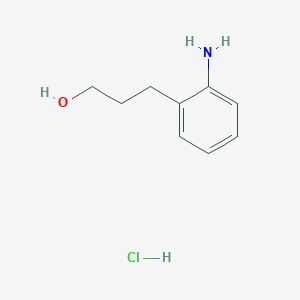
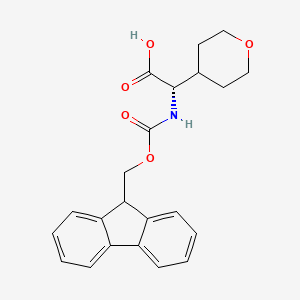


![4-(Trifluoromethyl)benzo[b]thiophen-2-amine](/img/structure/B8095342.png)




